![molecular formula C32H25NO9 B8249138 Carboxy SNARF 1 acetoxymethyl ester acetate](/img/structure/B8249138.png)
Carboxy SNARF 1 acetoxymethyl ester acetate
Overview
Description
Carboxy SNARF 1 acetoxymethyl ester acetate is a useful research compound. Its molecular formula is C32H25NO9 and its molecular weight is 567.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carboxy SNARF 1 acetoxymethyl ester acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxy SNARF 1 acetoxymethyl ester acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intracellular pH Measurement
Carboxy SNARF-1 is extensively used for ratiometric recording of intracellular pH (pHi) in small isolated cells. It offers a robust method for stable pHi recordings in various cell types. Notably, it displays strong pH-sensitive peak emissions, making it suitable for low light intensity recordings without significant photobleaching. This feature provides an advantage over other commonly used probes like BCECF, as it simplifies the setup and reduces interference from other fluorescent drugs (Buckler & Vaughan-Jones, 1990).
Spectral and Photophysical Studies
Benzo[c]-xanthene dyes, including Carboxy SNARF-1, have been characterized for pH measurement in both excitation and emission ratio applications. These dyes show distinct emissions from their protonated and deprotonated forms, suitable for simultaneous determination of pH and Ca2+ transients, and are well-resolved from calcium indicators like fura-2 and indo-1 (Whitaker, Haugland & Prendergast, 1991).
Subcellular Compartmentation
Studies on maize root epidermal cells revealed that Carboxy SNARF-1, when loaded into cells, demonstrates fluorescence throughout the cell. This distribution helps understand ion transport processes in plant cells, offering insights into the subcellular distribution of dyes after loading with lipophilic precursors (Brauer, Uknalis, Triana & Tu, 1996).
Cell-based Bioassays
Carboxy SNARF-1 has been used in cell-based bioassays for detecting changes in intracellular pH as a response to external agents like bacterial endotoxin. Its application in microfluidic systems demonstrates its potential in high-throughput drug screening and sensing of biotoxins (Itle, Zguris & Pishko, 2004).
Intracellular pH Redistribution
Research on human malignant glioma cells highlighted that Carboxy SNARF-1's calibration varied among cells, due to intracellular pK shifts caused by redistribution of the indicator. This finding indicates a limitation in using Carboxy SNARF-1 for intracellular pH measurement, especially at alkaline pH values (Opitz, Merten & Acker, 1994).
Bio-Labelling and Imaging
A study on SNARF dyes, including Carboxy SNARF-1, explored their use in bio-labelling and fluorescence lifetime imaging. By modifying the dye's structure, its application was extended to efficiently link to cysteine protein sites, demonstrating its potential in more sophisticated bio-labelling applications (Richter et al., 2015).
Gas Phase Sensing
Carboxy SNARF-1 has been utilized to detect gases like ammonia and acetic acid in the air. Its pH-sensitive properties enable it to react to gas adsorption, showcasing its utility beyond biological systems (Fu & Zhang, 2018).
properties
IUPAC Name |
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPLIYAQYGRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy SNARF 1 acetoxymethyl ester acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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